N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with an amino group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide typically involves the reaction of 5-amino-2-(morpholin-4-yl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: The original amino compound.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide
- N-{2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the morpholine ring and the sulfonamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H17N3O3S |
---|---|
Molecular Weight |
271.335 |
IUPAC Name |
N-(5-amino-2-morpholin-4-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-18(15,16)13-10-8-9(12)2-3-11(10)14-4-6-17-7-5-14/h2-3,8,13H,4-7,12H2,1H3 |
InChI Key |
YIHLCNGQVXMQFR-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)N)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.